molecular formula C18H17N3O4 B1174408 RBPDXZSWXAHSMP-UHFFFAOYSA-N

RBPDXZSWXAHSMP-UHFFFAOYSA-N

Cat. No.: B1174408
M. Wt: 339.351
InChI Key: RBPDXZSWXAHSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on structural analogs and related compounds, inferences can be drawn. For instance, compounds with trifluoromethylpyridine or benzamide scaffolds (as seen in and ) share functional groups that influence physicochemical properties, such as lipophilicity, hydrogen bonding, and bioavailability. These analogs often exhibit diverse applications in pharmaceuticals, agrochemicals, or materials science .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.351

InChI

InChI=1S/C18H17N3O4/c1-9-10(2)20-25-17(9)19-16(23)13-15(22)12-7-3-5-11-6-4-8-21(14(11)12)18(13)24/h3,5,7,22H,4,6,8H2,1-2H3,(H,19,23)

InChI Key

RBPDXZSWXAHSMP-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NC(=O)C2=C(C3=C4C(=CC=C3)CCCN4C2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two classes of compounds from the evidence: trifluoromethylpyridine derivatives () and benzamide derivatives (). These classes are selected due to their structural relevance and available data.

Table 1: Key Physicochemical Properties

Property Trifluoromethylpyridine Derivative (HVXHWBMLTSDYGK-UHFFFAOYSA-N) Benzamide Derivative (YLYIXDZITBMCIW-UHFFFAOYSA-N)
Molecular Formula C₇H₈ClF₃N₂ C₁₃H₁₁NO₂
Molecular Weight 212.60 g/mol 213.23 g/mol
LogP Not explicitly stated (predicted high due to Cl/F substituents) Not provided (moderate due to aromatic and amide groups)
Topological PSA (Ų) ~30 (estimated for pyridine derivatives) 49.3 (calculated for amide and hydroxy groups)
Hydrogen Bond Donors 1 (amine group) 1 (hydroxy group)
Hydrogen Bond Acceptors 4 (N, Cl, F atoms) 3 (amide O, hydroxy O)

Key Structural and Functional Differences

Trifluoromethylpyridine Derivatives :

  • Feature a pyridine ring with electron-withdrawing substituents (Cl, CF₃), enhancing metabolic stability and lipophilicity .
  • Applications: Often used in agrochemicals (e.g., herbicides) or as intermediates in drug synthesis.
  • Synthesis: Involves coupling reactions with reagents like HATU and triethylamine in THF, yielding products characterized by NMR and high-resolution mass spectrometry .

Benzamide Derivatives: Contain a benzamide backbone with hydroxy and phenyl groups, favoring hydrogen bonding and moderate solubility. Applications: Potential use in pharmaceuticals (e.g., enzyme inhibitors or anti-inflammatory agents) due to their planar aromatic structure . Properties: Higher PSA compared to pyridine derivatives, suggesting reduced blood-brain barrier penetration but improved aqueous solubility .

Research Findings and Limitations

  • Trends in Lipophilicity : Trifluoromethylpyridine derivatives exhibit higher LogP values compared to benzamides, making them more suitable for targets requiring membrane penetration .
  • Synthetic Complexity : Pyridine derivatives often require multi-step syntheses with specialized reagents (e.g., HATU), whereas benzamides may be synthesized via simpler amidation reactions .
  • Limitations : Direct data on RBPDXZSWXAHSMP-UHFFFAOYSA-N are absent in the evidence. Further studies using computational modeling (e.g., QSAR) or experimental characterization are needed to confirm its properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.